Benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro-
Description
Benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- (CAS 68391-26-4) is a halogenated aromatic compound with the molecular formula C₁₅H₆Cl₄N₂O₃ and a molecular weight of 404.020 g/mol. Its structure features a benzimidazole ring linked via a carbonyl group to a tetrachlorinated benzoic acid backbone. Key properties include a LogP of 3.86, indicating moderate hydrophobicity, and a mass spectrometry-compatible HPLC analytical method using a Newcrom R1 reverse-phase column with acetonitrile/water/formic acid mobile phases . This compound is utilized in pharmacokinetic studies and impurity isolation due to its chromatographic scalability and stability .
Properties
CAS No. |
68391-26-4 |
|---|---|
Molecular Formula |
C15H6Cl4N2O3 |
Molecular Weight |
404.0 g/mol |
IUPAC Name |
2-(benzimidazole-1-carbonyl)-3,4,5,6-tetrachlorobenzoic acid |
InChI |
InChI=1S/C15H6Cl4N2O3/c16-10-8(9(15(23)24)11(17)13(19)12(10)18)14(22)21-5-20-6-3-1-2-4-7(6)21/h1-5H,(H,23,24) |
InChI Key |
LSXSFYOXBYEKGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Route 1: Chlorination of Benzoic Acid Derivatives
Step 1: Preparation of 3,4,5,6-Tetrachlorobenzoic Acid
The chlorinated benzoic acid core is synthesized via electrophilic aromatic substitution. For example:
- Reagents : Cl₂, FeCl₃ (catalyst).
- Conditions : Room temperature or reflux in chlorinated solvents (e.g., CCl₄).
- Example : Chlorination of benzoic acid under controlled conditions yields 3,4,5,6-tetrachlorobenzoic acid.
Step 2: Acid Chloride Formation
The carboxylic acid is converted to an acid chloride for nucleophilic substitution:
- Reagents : SOCl₂, PCl₅, or POCl₃.
- Conditions : Reflux in anhydrous solvents (e.g., THF).
- Product : 3,4,5,6-Tetrachlorobenzoic acid chloride.
Step 3: Coupling with Benzimidazole Amine
The acid chloride reacts with 1H-benzimidazol-1-amine to form the carbonyl linkage:
- Reagents : 1H-Benzimidazol-1-amine, base (e.g., pyridine).
- Conditions : Room temperature or 0–5°C to prevent side reactions.
Route 2: Benzimidazole Synthesis and Subsequent Acylation
Step 1: Benzimidazole Ring Formation
Using the Phillips-Ladenburg reaction :
- Reagents : o-Phenylenediamine, chlorinated carboxylic acid.
- Conditions : Polyphosphoric acid (PPA), reflux at 200°C.
- Example : Reacting o-phenylenediamine with 3,4,5,6-tetrachlorobenzoic acid yields the benzimidazole core.
Step 2: Acylation of Benzimidazole
The benzimidazole amine undergoes acylation with the chlorinated benzoic acid chloride:
- Reagents : 3,4,5,6-Tetrachlorobenzoic acid chloride, base (e.g., DMAP).
- Conditions : Anhydrous DMF or DCM, 0–25°C.
Key Reaction Mechanisms
Chlorination of Aromatic Rings
Electrophilic substitution dominates in chlorination. For 3,4,5,6-tetrachlorobenzoic acid:
- Chlorine addition : Cl₂ attacks the aromatic ring in the presence of FeCl₃, directing substituents to meta/para positions.
- Steric control : Multiple chlorinations require precise temperature and catalyst ratios to avoid over-substitution.
Acid Chloride Formation
Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) converts carboxylic acids to acid chlorides:
- SOCl₂ reaction :
$$
\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
$$ - POCl₃ reaction :
$$
\text{RCOOH} + \text{POCl}3 \rightarrow \text{RCOCl} + \text{H}3\text{PO}_4
$$
Acylation of Benzimidazole
The acid chloride reacts with the benzimidazole amine in a nucleophilic acyl substitution:
- Nucleophilic attack : The amine attacks the carbonyl carbon of the acid chloride.
- Elimination : HCl is released, forming the amide bond.
Experimental Data and Conditions
Challenges and Optimization
- Chlorination selectivity : Achieving 3,4,5,6-tetrasubstitution requires careful control of reaction time and catalyst concentration.
- Benzimidazole stability : The 1H-benzimidazole amine may undergo oxidation or dimerization under harsh conditions.
- Purification : Column chromatography or recrystallization is essential to isolate the final product from byproducts (e.g., unreacted acid chloride).
Analytical Characterization
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 7.5–8.5 ppm (aromatic protons), δ 12.5 ppm (NH) | |
| IR | 1680–1720 cm⁻¹ (C=O stretch), 740 cm⁻¹ (C–Cl) | |
| LC-MS | m/z 404.020 [M+H]⁺ (C₁₅H₆Cl₄N₂O₃) |
Chemical Reactions Analysis
Reactivity and Mechanistic Insights
The compound exhibits reactivity influenced by its substituents:
Electron-Withdrawing Effects
-
Chlorine substituents stabilize intermediates via electron withdrawal, enhancing reaction rates.
-
The benzimidazolylcarbonyl group introduces steric and electronic effects, influencing nucleophilic attacks .
Thermal Stability
-
Higher reaction temperatures (e.g., with butyric acid) may lead to product decomposition, reducing yields .
Key Reaction Types
-
Acetylation : Formation of acyl derivatives via amine reactivity .
-
Chlorination : Introduction of chlorine substituents to the benzoic acid core.
-
Coupling Reactions : Linking benzimidazole derivatives to the benzoic acid framework.
Analytical Methods
The compound is analyzed using advanced chromatographic techniques:
HPLC Separation
-
Mobile Phase : Acetonitrile/water/phosphoric acid (replace phosphoric acid with formic acid for MS compatibility) .
-
Applications : Isolation of impurities, pharmacokinetic studies .
Structural Confirmation
-
Techniques : Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR).
-
Key Features : Carbonyl stretches and aromatic proton environments.
| Analytical Method | Conditions |
|---|---|
| HPLC Column | Newcrom R1 (RP), 3 µm UPLC |
| Mobile Phase | Acetonitrile/water/phosphoric acid (or formic acid) |
| MS Compatibility | Formic acid replacement |
Challenges and Limitations
Scientific Research Applications
Pharmaceutical Chemistry
Benzoic acid derivatives are widely studied for their biological activities. This particular compound has been explored for its potential as an antimicrobial agent and in the development of antineoplastic drugs . Its structure allows it to interact with biological targets effectively, making it a candidate for further pharmaceutical development.
Case Study: Antimicrobial Activity
Research indicates that compounds similar to benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of various bacterial strains, suggesting that benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- may share similar properties .
Analytical Chemistry
The compound is used in analytical chemistry for its ability to separate and identify various substances through High-Performance Liquid Chromatography (HPLC). It can be analyzed using a reverse-phase HPLC method with acetonitrile and water as the mobile phase.
Data Table: HPLC Analysis Conditions
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile + Water |
| pH Modifier | Phosphoric Acid (or Formic Acid for MS) |
| Particle Size | 3 µm |
This method is scalable and suitable for pharmacokinetic studies, allowing researchers to isolate impurities effectively .
Agricultural Applications
The compound has potential uses in agriculture as a fungicide and herbicide . Its structural features may enhance its efficacy against plant pathogens and pests.
Case Study: Nematicidal Activity
Research has indicated that certain benzimidazole derivatives demonstrate nematicidal activity against root-knot nematodes. The introduction of the benzoic acid moiety enhances the effectiveness of these compounds as potential agricultural agents .
Toxicological Studies
While exploring the applications of benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro-, it is crucial to consider its safety profile. Toxicological assessments indicate that while the compound exhibits beneficial properties, it also requires careful handling due to potential toxicity in higher concentrations.
Toxicity Data Summary
| Endpoint | Hazard Level |
|---|---|
| Acute Toxicity | Moderate |
| Chronic Toxicity | Low |
| Ecotoxicity | Moderate |
These assessments guide researchers in determining safe usage levels in various applications .
Mechanism of Action
The mechanism of action of benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzimidazole-Carbonyl Family
Compound 3b: 2,3,4,5-Tetrachloro-6-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid
- Molecular Formula : C₁₅H₅Cl₄N₃O₄F₃ (MW: ~540 g/mol)
- Key Differences: Substitutions: Incorporates a nitro (-NO₂) and trifluoromethyl (-CF₃) group on the benzimidazole ring, enhancing electron-withdrawing effects compared to the unsubstituted benzimidazole in the target compound. Physical Properties: Higher melting point (>287°C) due to increased molecular rigidity from nitro and CF₃ groups .
Compound 3a: 2-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid
- Molecular Formula : C₁₅H₈N₃O₄F₃ (MW: 351 g/mol)
- Spectral Data: Distinctive IR peaks at 3485 cm⁻¹ (O-H stretch) and 1645 cm⁻¹ (C=O), differing from the target compound’s spectral profile .
Tetrachlorinated Benzoic Acid Derivatives with Non-Benzimidazole Substituents
Perfluorinated Sulfonyl Salts (e.g., CAS 68568-54-7)
- General Structure: Tetrachlorobenzoic acid linked to perfluorobutyl/pentadecafluoroheptyl sulfonyl groups via an anilino-carbonyl bridge.
- Key Differences :
- Substituents : Long-chain perfluoroalkyl groups impart extreme hydrophobicity (LogP >5 estimated) and environmental persistence, contrasting with the target compound’s moderate LogP.
- Applications : Used in industrial surfactants and fluoropolymer production, unlike the target compound’s pharmaceutical research applications .
1,2-Benzenedicarboxylic Acid, 3,4,5,6-tetrachloro-, Monoethyl Ester (CAS 602-21-1)
Comparative Analysis of Physicochemical Properties
| Property | Target Compound | Compound 3b | Perfluorinated Salt (CAS 68568-54-7) |
|---|---|---|---|
| Molecular Weight (g/mol) | 404.020 | ~540 | >800 |
| LogP | 3.86 | Not reported | >5 (estimated) |
| Key Functional Groups | Benzimidazole-carbonyl, Cl₄ | Nitro, CF₃, Cl₄ | Perfluoroalkyl sulfonyl, Cl₄ |
| Chromatographic Method | Newcrom R1 HPLC | Not reported | Likely ion-pair chromatography |
Biological Activity
Benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- (CAS Number: 68391-26-4) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activities, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C15H6Cl4N2O3
- Molecular Weight : 404.020 g/mol
- InChI Key : LSXSFYOXBYEKGC-UHFFFAOYSA-N
The compound features a benzimidazole moiety and multiple chlorine substituents, which may contribute to its biological properties.
Antioxidant Properties
Antioxidant activity is another area of interest for benzimidazole derivatives. A study on various benzoic acid derivatives highlighted their ability to scavenge free radicals using assays like DPPH and ABTS. The parent compound exhibited notable scavenging activity, comparable to standard antioxidants such as butylated hydroxyanisole (BHA) .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Parent Compound | 89.95 ± 0.34 | 62.00 ± 0.24 |
| BHA | 95.02 ± 0.74 | 96.18 ± 0.33 |
| Other Derivatives | Varies | Varies |
Cytotoxicity Studies
Cytotoxicity tests conducted on Vero and HeLa cells have shown that certain derivatives of benzimidazole exhibit reduced cytotoxicity compared to their parent compounds . This suggests that modifications in the chemical structure can enhance safety profiles while retaining biological activity.
Case Study 1: Antiviral Efficacy
A study synthesized various N-alkyl derivatives of tetrabromo-benzotriazole and assessed their antiviral efficacy against HCV helicase. The results indicated that specific modifications led to enhanced selectivity and potency against viral enzymes .
Case Study 2: Antioxidant Evaluation
In another investigation, a series of benzoic acid derivatives were evaluated for their antioxidant capabilities using multiple assays (DPPH, FRAP). The findings revealed that structural modifications could significantly impact antioxidant activity, with some derivatives showing enhanced effects compared to the parent compound .
Q & A
Q. Key Considerations :
- Reaction yields (60-75%) depend on stoichiometric control of halogenated intermediates.
- Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Basic: How can the purity and structural integrity be validated?
Answer:
A multi-technique validation strategy is essential:
- Purity :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 70:30); retention time ~8.2 min .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
- Structural Confirmation :
- ¹H/¹³C NMR : Benzimidazole protons appear at δ 8.2–8.5 ppm; carbonyl carbons at ~170 ppm .
- FT-IR : Stretching vibrations at 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C-Cl) .
Advanced: What computational methods are suitable for studying tautomeric forms?
Answer:
Density Functional Theory (DFT) at the PBE0/6-311+G(d,p) level effectively models tautomerism:
Geometry Optimization : Compare NH-tautomers (intramolecular N–H···O bonds) vs. alternative forms.
Energy Calculations : NH-tautomers are typically 10–15 kcal/mol more stable due to resonance-assisted hydrogen bonding .
Solvent Effects : Include polarizable continuum models (e.g., SMD for acetic acid) to replicate experimental conditions.
Validation : Match computed bond lengths (e.g., N–H = 1.02 Å) with X-ray data .
Advanced: How to resolve contradictions in reported spectroscopic data?
Answer:
Address discrepancies via:
- Standardized Protocols : Ensure consistent solvent (DMSO-d₆ vs. CDCl₃), temperature (25°C), and concentration (0.1 M).
- Comparative Analysis :
Example Conflict : Discrepant carbonyl IR peaks (1700–1740 cm⁻¹) may arise from polymorphic variations. Resolve via variable-temperature XRD .
Advanced: What are its applications in fluorescence studies?
Answer:
The compound exhibits Excited-State Intramolecular Proton Transfer (ESIPT) effects, enabling:
Fluorescent Probes :
- Imaging : Use λₑₓ = 365 nm (emission λₑₘ = 510 nm, Stokes shift ~145 nm) for live-cell tracking .
- pH Sensing : Fluorescence quenching at pH < 5 due to protonation of the benzimidazole nitrogen .
Mechanistic Studies :
- Time-Resolved Spectroscopy : Measure ESIPT kinetics (τ ≈ 2.3 ns) using TCSPC (time-correlated single-photon counting) .
Table 1 : Fluorescence Properties
| Condition | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield |
|---|---|---|---|
| Ethanol | 365 | 510 | 0.42 |
| Aqueous Buffer | 365 | 505 | 0.18 |
| Solid State | 370 | 525 | 0.65 |
Advanced: How to optimize crystallization for XRD analysis?
Answer:
Solvent Screening : Test mixtures (e.g., DCM/hexane, 1:4) to induce slow nucleation.
Temperature Gradients : Cool from 50°C to 4°C at 0.5°C/hour.
SHELX Refinement :
- Use SHELXL-2018 for anisotropic displacement parameters and twin refinement (BASF parameter < 0.5) .
- Validate with R₁ < 5%, wR₂ < 12% .
Challenge : Tetrachloro substitution induces disorder; mitigate via PLATON SQUEEZE to model solvent voids .
Basic: What safety precautions are required during synthesis?
Answer:
- Ventilation : Use fume hoods for halogenated solvent handling (e.g., CCl₄, CHCl₃).
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Collect chlorinated byproducts in halogen-specific waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
